5-[bis(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups, including furan, fluorophenyl, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)furan: A related compound with similar furan-based structure.
Indole Derivatives: Compounds with indole cores that exhibit similar biological activities.
Uniqueness
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of furan, fluorophenyl, and methanesulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .
Properties
Molecular Formula |
C22H19FN4O5S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-[bis(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H19FN4O5S/c1-33(29,30)22-24-12-19(20(26-22)21(28)25-18-9-3-2-8-17(18)23)27(13-15-6-4-10-31-15)14-16-7-5-11-32-16/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
ONKKVKVLEFEWBV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=CO3)CC4=CC=CO4 |
Origin of Product |
United States |
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